1,2-Dimethyladamantane;1,4-dimethyladamantane

Catalog No.
S12762066
CAS No.
M.F
C24H40
M. Wt
328.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethyladamantane;1,4-dimethyladamantane

Product Name

1,2-Dimethyladamantane;1,4-dimethyladamantane

IUPAC Name

1,2-dimethyladamantane;1,4-dimethyladamantane

Molecular Formula

C24H40

Molecular Weight

328.6 g/mol

InChI

InChI=1S/2C12H20/c1-8-11-4-9-3-10(5-11)7-12(8,2)6-9;1-8-10-3-9-4-11(8)7-12(2,5-9)6-10/h2*8-11H,3-7H2,1-2H3

InChI Key

NPDDQWZHQVRVQU-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC3CC1CC(C3)(C2)C.CC1C2CC3CC(C2)CC1(C3)C

1,2-Dimethyladamantane and 1,4-dimethyladamantane are organic compounds belonging to the adamantane family, characterized by their unique diamondoid structure. Adamantanes are polycyclic hydrocarbons with a fused ring system that provides significant stability and unique chemical properties. The general formula for these compounds is C12H18C_{12}H_{18}, with variations in the position of the methyl groups on the adamantane framework leading to different isomers.

1,2-Dimethyladamantane features two methyl groups attached to the first and second carbon atoms of the adamantane structure, while 1,4-dimethyladamantane has its methyl groups at the first and fourth positions. This positional difference significantly influences their physical and chemical properties, including boiling points, solubility, and reactivity.

The chemical behavior of 1,2-dimethyladamantane and 1,4-dimethyladamantane is influenced by their steric hindrance and electronic properties. These compounds can undergo various reactions typical for aliphatic hydrocarbons:

  • Substitution Reactions: Both compounds can participate in electrophilic substitution reactions due to the presence of hydrogen atoms on the carbon framework. For instance, halogenation can occur under suitable conditions.
  • Oxidation Reactions: They can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Thermal Decomposition: Under high temperatures, these compounds may decompose into smaller hydrocarbons or form new carbon structures.

Research into the biological activity of 1,2-dimethyladamantane and 1,4-dimethyladamantane is limited but suggests potential applications in pharmacology. Some studies indicate that derivatives of adamantanes exhibit antiviral properties, particularly in relation to influenza viruses. The unique structure of these compounds may influence their interaction with biological targets, although specific studies on these particular dimethyl derivatives are sparse.

The synthesis of 1,2-dimethyladamantane and 1,4-dimethyladamantane typically involves methods such as:

  • Alkylation Reactions: Starting from adamantane, methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.
  • Catalytic Methods: Transition metal catalysts can facilitate the selective introduction of methyl groups at desired positions on the adamantane framework.
  • Two-step Synthesis: A common approach involves synthesizing an intermediate compound that can be further modified to yield the desired dimethyl derivatives .

The unique structural characteristics of 1,2-dimethyladamantane and 1,4-dimethyladamantane make them valuable in various applications:

  • Fuel Additives: Their high thermal stability makes them suitable candidates as additives in fuels to enhance performance.
  • Pharmaceuticals: Given their potential biological activity, they may serve as precursors for developing antiviral drugs or other therapeutic agents.
  • Material Science: Their robust structure lends itself to applications in polymer chemistry and nanotechnology.

Several compounds share structural similarities with 1,2-dimethyladamantane and 1,4-dimethyladamantane. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeMethyl PositioningUnique Properties
1,2-DimethyladamantaneDiamondoid1st & 2ndPotentially lower boiling point than others
1,4-DimethyladamantaneDiamondoid1st & 4thDifferent reactivity compared to 1,2-isomer
1,3-DimethyladamantaneDiamondoid1st & 3rdExhibits different thermal stability
Adamantan-2-olAlcohol derivativeHydroxyl group at C-2Solubility differences due to hydroxyl group
MemantineAdamantane derivativeAmino group at C-1Used as a medication for Alzheimer's disease

The distinct positioning of methyl groups in each compound leads to variations in physical properties such as boiling points and solubility. This positional isomerism contributes to the unique reactivity patterns observed among these compounds.

Exact Mass

328.313001276 g/mol

Monoisotopic Mass

328.313001276 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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